1H-2-Benzopyran-1-one, 6-methoxy-3,4-diphenyl-
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Overview
Description
1H-2-Benzopyran-1-one, 6-methoxy-3,4-diphenyl- is a chemical compound belonging to the class of isocoumarins. Isocoumarins are lactones, a type of natural organic compound, known for their diverse biological activities and applications in various fields . This compound is characterized by its benzopyran structure, which is a fused ring system consisting of a benzene ring and a pyran ring.
Preparation Methods
The synthesis of 1H-2-Benzopyran-1-one, 6-methoxy-3,4-diphenyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-hydroxyacetophenone with benzaldehyde derivatives in the presence of a base can lead to the formation of the desired isocoumarin structure . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1H-2-Benzopyran-1-one, 6-methoxy-3,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-2-Benzopyran-1-one, 6-methoxy-3,4-diphenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown potential therapeutic applications in treating diseases due to its biological activities.
Mechanism of Action
The mechanism of action of 1H-2-Benzopyran-1-one, 6-methoxy-3,4-diphenyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
1H-2-Benzopyran-1-one, 6-methoxy-3,4-diphenyl- can be compared with other similar isocoumarins, such as:
6-Methoxymellein: Another isocoumarin with similar structural features but different biological activities.
Mellein: A simpler isocoumarin with fewer substituents, used in various biological studies.
The uniqueness of 1H-2-Benzopyran-1-one, 6-methoxy-3,4-diphenyl- lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
56412-81-8 |
---|---|
Molecular Formula |
C22H16O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
6-methoxy-3,4-diphenylisochromen-1-one |
InChI |
InChI=1S/C22H16O3/c1-24-17-12-13-18-19(14-17)20(15-8-4-2-5-9-15)21(25-22(18)23)16-10-6-3-7-11-16/h2-14H,1H3 |
InChI Key |
GWNHMDSJMPLOCE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)OC(=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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